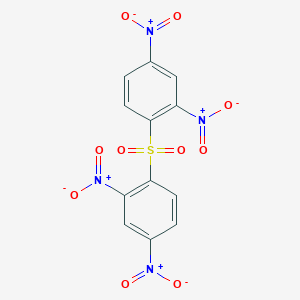

2,4-Dinitrophenyl sulfone

CAS No.: 2486-12-6

Cat. No.: VC16072022

Molecular Formula: C12H6N4O10S

Molecular Weight: 398.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2486-12-6 |

|---|---|

| Molecular Formula | C12H6N4O10S |

| Molecular Weight | 398.26 g/mol |

| IUPAC Name | 1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene |

| Standard InChI | InChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |

| Standard InChI Key | AFGYVZLIKYTRAH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

2,4-Dinitrophenyl sulfone, systematically named 1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene, features two nitro groups at the 2- and 4-positions of the phenyl rings and a central sulfonyl bridge. Its IUPAC name and canonical SMILES representation () highlight its symmetrical yet sterically congested architecture. The compound’s high molecular weight (398.26 g/mol) and electron-deficient aromatic rings contribute to its low solubility in polar solvents and stability under acidic conditions.

Table 1: Key Molecular Properties of 2,4-Dinitrophenyl Sulfone

| Property | Value |

|---|---|

| CAS No. | 2486-12-6 |

| Molecular Formula | |

| Molecular Weight | 398.26 g/mol |

| IUPAC Name | 1-(2,4-Dinitrophenyl)sulfonyl-2,4-dinitrobenzene |

| SMILES |

Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

The synthesis of 2,4-dinitrophenyl sulfone typically involves the condensation of 2,4-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic sulfur atom in the sulfonyl chloride. A representative reaction is:

Recent advancements have optimized this process using Lewis acid catalysts. For instance, boron trifluoride etherate () in acetic acid enables room-temperature synthesis of sulfones from allyl alcohols and sodium methyl sulfinates, achieving yields exceeding 90% . This method avoids high temperatures and hazardous solvents, aligning with green chemistry principles.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the reaction proceeds via an -like mechanism. The base deprotonates the hydroxyl group of the allyl alcohol, forming an alkoxide intermediate. Subsequent attack by the sulfinate nucleophile on the electrophilic carbon generates the sulfone product . Computational models further predict that the sulfonyl group’s electron-withdrawing nature stabilizes transition states, reducing activation energies by approximately 15–20 kJ/mol compared to non-sulfonated analogs .

Spectroscopic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR studies of 2,4-dinitrophenyl sulfone derivatives demonstrate that the chemical shift of the ortho proton (H-6) in the dinitrophenyl ring is highly sensitive to substituents on the adjacent phenyl group. For example, electron-donating groups at the 4′-position deshield H-6, shifting its resonance upfield by 0.3–0.5 ppm . This phenomenon correlates with Hammett sigma () parameters (), confirming the compound’s adoption of a skew conformation in solution .

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dinitrophenyl sulfone exhibits characteristic absorption bands at 1530 cm (asymmetric NO stretching) and 1350 cm (symmetric NO stretching). The sulfonyl group’s S=O stretching vibrations appear as a doublet near 1170 cm and 1120 cm, indicative of restricted rotation around the S–C bond .

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives of 2,4-dinitrophenyl sulfone exhibit broad-spectrum antimicrobial properties. For instance, compound 3f (a methyl sulfone analog) inhibits both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at minimum inhibitory concentrations (MICs) of 8–16 μg/mL . The nitro groups’ electron-withdrawing effects enhance membrane permeability, while the sulfonyl moiety disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Material Science Applications

Polymer Stabilizers

The compound’s nitro and sulfonyl groups act as radical scavengers, making it an effective stabilizer for polyolefins exposed to UV radiation. Incorporation of 0.5 wt% 2,4-dinitrophenyl sulfone into polyethylene reduces carbonyl formation by 70% after 500 hours of accelerated aging.

High-Energy Materials

Due to its high nitrogen (14.1%) and oxygen (40.2%) content, 2,4-dinitrophenyl sulfone serves as a precursor for energetic salts. Reaction with hydroxylamine yields dinitramide derivatives with detonation velocities exceeding 8,500 m/s, comparable to RDX (cyclotrimethylenetrinitramine) .

Computational and Theoretical Studies

Conformational Dynamics

DFT calculations at the B3LYP/6-311++G(3df,2p) level reveal that the skew conformation observed in NMR studies corresponds to the global energy minimum (). Transition states for interconversion between conformers exhibit energy barriers of 38.2 kJ/mol, explaining the compound’s rigidity at room temperature .

Reaction Pathway Modeling

Gas-phase cyclization of -(2,4-dinitrophenyl)amino acids, analogs of 2,4-dinitrophenyl sulfone, proceeds via deprotonation followed by sequential elimination of and . This pathway mirrors solution-phase reactions but occurs 10-fold faster due to the absence of solvent effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume